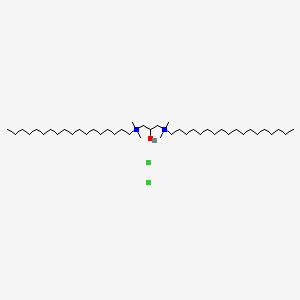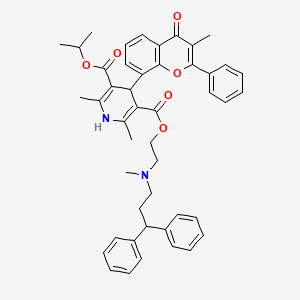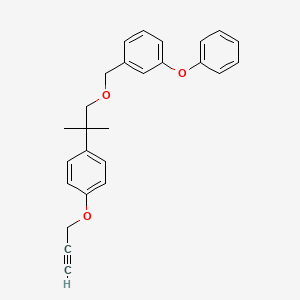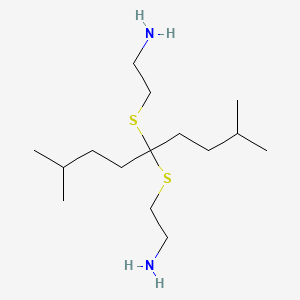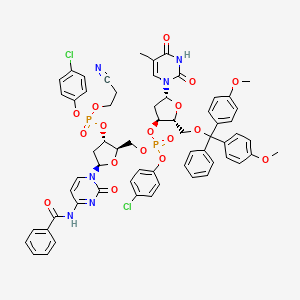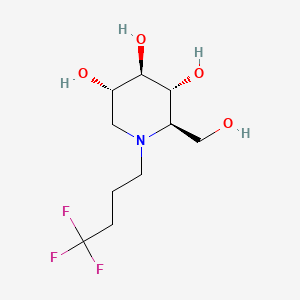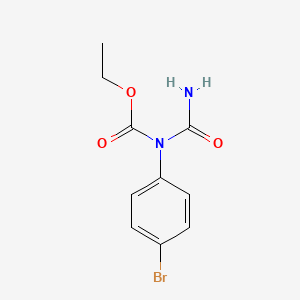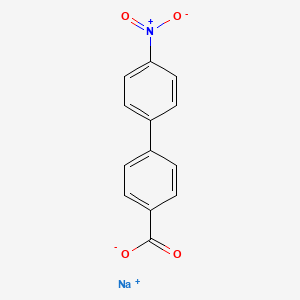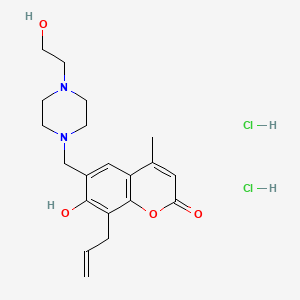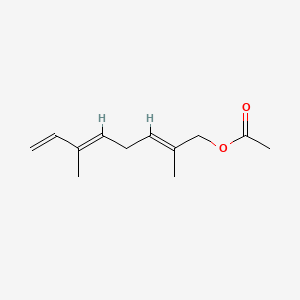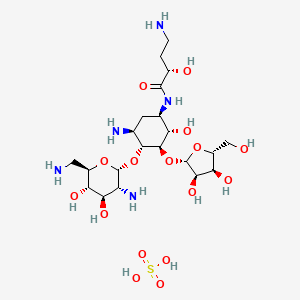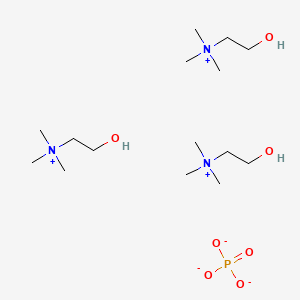
2-Hydroxy-N,N,N-trimethylethanaminium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,N,N-trimethylethanaminium phosphate is a quaternary ammonium compound with a hydroxyl group and a phosphate group. It is known for its role in various biological and chemical processes, particularly in the synthesis of phospholipids and as a precursor to other important biochemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethylethanaminium phosphate typically involves the reaction of choline chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Choline chloride} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N,N-trimethylethanaminium phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
2-Hydroxy-N,N,N-trimethylethanaminium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Plays a role in the synthesis of phospholipids, which are essential components of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Used in the production of various chemical products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N,N-trimethylethanaminium phosphate involves its interaction with various molecular targets and pathways. It acts as a precursor to phospholipids, which are crucial for cell membrane integrity and function. The compound also participates in methylation reactions, which are important for the synthesis of neurotransmitters and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Choline chloride: A precursor to 2-Hydroxy-N,N,N-trimethylethanaminium phosphate, used in similar applications.
Betaine: Another quaternary ammonium compound with similar properties and applications.
Phosphatidylcholine: A phospholipid that contains choline and is involved in similar biological processes.
Uniqueness
This compound is unique due to its specific combination of a hydroxyl group and a phosphate group, which gives it distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
149636-22-6 |
|---|---|
Molecular Formula |
C15H42N3O7P |
Molecular Weight |
407.48 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;phosphate |
InChI |
InChI=1S/3C5H14NO.H3O4P/c3*1-6(2,3)4-5-7;1-5(2,3)4/h3*7H,4-5H2,1-3H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI Key |
MFICEUOHGYMFPO-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


